molecular formula C8H7BrN2O B11880721 5-Bromo-4-methoxypyrazolo[1,5-a]pyridine

5-Bromo-4-methoxypyrazolo[1,5-a]pyridine

Cat. No.: B11880721
M. Wt: 227.06 g/mol
InChI Key: ZCIQIVKPDOKGCE-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at the 5-position and a methoxy group at the 4-position. Its molecular formula is C8H7BrN2O, and it has a molecular weight of 227.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxypyrazolo[1,5-a]pyridine typically involves the reaction of 3-bromo-5-methoxypyridinamine with various reagents under controlled conditions. One common method includes dissolving 3-bromo-5-methoxypyridinamine in a solvent such as dimethylformamide (DMF) and reacting it with 2-chloropropene cyanide in the presence of potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the process may involve similar reaction conditions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-4-methoxypyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s bromine and methoxy substituents play a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include signal transduction cascades, such as the Ras/Erk or PI3K/Akt pathways, which are associated with cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its ability to interact with various biological targets makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-4-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6(9)3-5-11-7(8)2-4-10-11/h2-5H,1H3

InChI Key

ZCIQIVKPDOKGCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN2C1=CC=N2)Br

Origin of Product

United States

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